Hydroxy Bosentan Hydroxy Bosentan
Brand Name: Vulcanchem
CAS No.: 253688-60-7
VCID: VC0193192
InChI: InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
SMILES: CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Molecular Formula: C27H29N5O7S
Molecular Weight: 567.6 g/mol

Hydroxy Bosentan

CAS No.: 253688-60-7

VCID: VC0193192

Molecular Formula: C27H29N5O7S

Molecular Weight: 567.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy Bosentan - 253688-60-7

Description

Hydroxy Bosentan, also known as Ro 48-5033, is a primary metabolite of Bosentan, which is metabolized by the cytochrome P450 system in the liver . Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension . Hydroxy Bosentan is a known human metabolite of bosentan . Bosentan functions by blocking the action of endothelin molecules, which can narrow blood vessels and lead to high blood pressure .

Chemically, Hydroxy Bosentan has a molecular formula of C27H29N5O7S and a molecular weight of 567.6 g/mol . Several synonyms exist for Hydroxy Bosentan, including Ro 48-5033, Hydroxybosentan, and VZ7YNJ87XH . A related compound, Hydroxy Bosentan-d4, has a molecular weight of 571.6 g/mol and the molecular formula C27H29N5O7S . Another similar compound is Hydroxy Bosentan-d6, with a molecular weight of 573.65 and the formula C27H23D6N5O7S .

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CAS No. 253688-60-7
Product Name Hydroxy Bosentan
Molecular Formula C27H29N5O7S
Molecular Weight 567.6 g/mol
IUPAC Name N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Standard InChIKey FAJQMBCLPZWTQJ-UHFFFAOYSA-N
SMILES CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Canonical SMILES CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Appearance White Solid
Purity > 95%
Synonyms 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-benzenesulfonamide; Ro 48-8634; Ro 48-5033
PubChem Compound 6426755
Last Modified Aug 15 2023

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